(6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been explored in studies focusing on its synthesis and structural characterization. For example, similar heterocyclic compounds have been synthesized and evaluated for their properties. Structural characterization techniques such as X-ray diffraction, IR, NMR, and LC-MS spectra have been employed to confirm the molecular structures and analyze the stability of the molecules in these studies (Prasad et al., 2018).
Biological Evaluation and Antiprotozoal Activity
Derivatives of similar compounds have been synthesized and biologically evaluated for antiprotozoal activity. Studies have shown that certain synthesized compounds exhibited promising antiamoebic and antimalarial activities, indicating potential therapeutic applications (Ansari et al., 2017).
Molecular Interaction Studies
Research has been conducted to understand the molecular interactions of similar compounds with biological receptors. For instance, studies on compounds with a piperidin-1-yl moiety have contributed to developing pharmacophore models for cannabinoid receptors, aiding in the understanding of antagonist activity at a molecular level (Shim et al., 2002).
Antimicrobial Activity
Novel quinoline derivatives bearing piperidin-1-yl have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Desai et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives, a key component of this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUAIODJOCTQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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